N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride
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Overview
Description
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride is a complex organic compound that features a thiophene ring, a sulfonyl group, and a benzenecarbonimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride typically involves the reaction of thiophene-2-sulfonyl chloride with benzenecarbonimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and chloroform. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
Scientific Research Applications
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the thiophene ring can interact with aromatic residues in biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler compound with similar reactivity but lacking the benzenecarbonimidoyl moiety.
Benzenesulfonyl chloride: Another related compound with a sulfonyl chloride group but different aromatic structure.
N-(Thiazol-2-yl)benzenesulfonamide: A compound with a thiazole ring instead of thiophene, used in similar applications.
Uniqueness
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride is unique due to its combination of a thiophene ring and a benzenecarbonimidoyl chloride moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8ClNO2S2 |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
(Z)-N-thiophen-2-ylsulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO2S2/c12-11(9-5-2-1-3-6-9)13-17(14,15)10-7-4-8-16-10/h1-8H/b13-11- |
InChI Key |
PXABJGXVTJGPEE-QBFSEMIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CS2)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
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